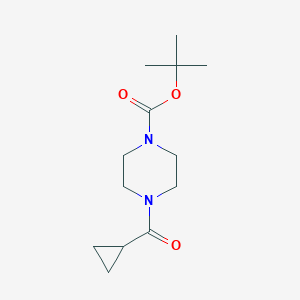

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is commonly used as a reagent in organic synthesis and other chemical processes . This compound is known for its role in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .

Applications De Recherche Scientifique

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including bioactive molecules and drug intermediates.

Medicinal Chemistry: The compound is involved in the development of novel PARP1 inhibitors, which are potential therapeutic agents for cancer treatment.

Chemical Biology: It is used in the study of molecular interactions and pathways in biological systems.

Industrial Applications: The compound can be used in the production of surface-active agents and other industrial chemicals.

Mécanisme D'action

Target of Action

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound used in organic synthesis

Mode of Action

The compound acts as a reagent in organic synthesis reactions, particularly in the esterification of amines and acids . It interacts with its targets by forming covalent bonds, leading to the formation of new compounds.

Result of Action

The result of the action of this compound is the formation of new compounds through esterification reactions . The molecular and cellular effects would depend on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from oxidizing agents and strong acids . It’s also important to note that it should be kept away from sources of ignition or flames to prevent fire or explosion .

Méthodes De Préparation

The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate typically involves the reaction of cyclopropanecarbonyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction:

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl piperazine-1-carboxylate: This compound is used in similar synthetic applications but lacks the cyclopropanecarbonyl group, making it less versatile in certain reactions.

Cyclopropanecarbonyl chloride: While this compound contains the cyclopropanecarbonyl group, it does not have the piperazine moiety, limiting its use in the synthesis of piperazine derivatives.

The uniqueness of this compound lies in its combination of the tert-butyl, cyclopropanecarbonyl, and piperazine groups, which makes it a valuable reagent in various chemical and biological applications .

Activité Biologique

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

his compound features a piperazine ring, which is a common motif in many pharmacologically active compounds, and a cyclopropanecarbonyl substituent that may influence its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Key Mechanisms Include:

- PARP Inhibition: The compound acts on BRCA1 or BRCA2 mutated tumors, enhancing the cytotoxic effects of chemotherapeutic agents like cisplatin and irinotecan .

- DNA Damage Response Modulation: By inhibiting PARP, the compound promotes genomic instability in cancer cells, making them more susceptible to apoptosis when combined with other therapies .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity: In vitro studies have demonstrated that this compound can potentiate the effects of existing chemotherapeutics in various cancer cell lines, particularly those with deficient DNA repair mechanisms .

- Selectivity for Cancer Cells: The compound shows preferential toxicity towards cancer cells with specific genetic mutations (e.g., BRCA mutations), suggesting a targeted therapeutic approach .

Study 1: Efficacy Against BRCA-Mutated Tumors

A study published in Cancer Research highlighted the enhanced efficacy of this compound in combination with standard chemotherapy in BRCA-mutated breast cancer models. The results indicated a significant reduction in tumor volume compared to controls receiving chemotherapy alone.

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 10 |

| Chemotherapy | 30 |

| Chemotherapy + Compound | 60 |

Study 2: Synergistic Effects with Other Inhibitors

Research conducted on the compound's synergistic effects when combined with other PARP inhibitors showed promising results. The combination therapy led to increased apoptosis rates in cancer cells compared to monotherapy.

| Combination Therapy | Apoptosis Rate (%) |

|---|---|

| Control | 15 |

| PARP Inhibitor A | 25 |

| Compound + PARP Inhibitor A | 50 |

Propriétés

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREXWNMKXDFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359536 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-15-9 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.